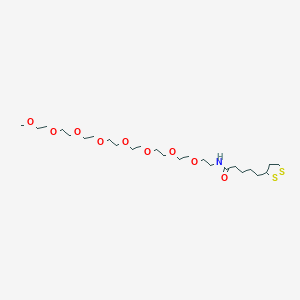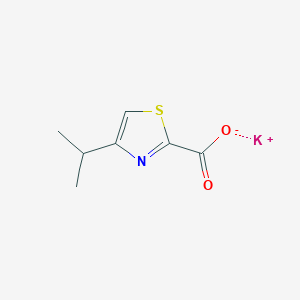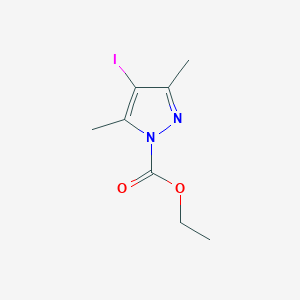
1-(2-Bromo-3-methylbenzoyl)imidazole
Overview
Description
“1-(2-Bromo-3-methylbenzoyl)imidazole” is a chemical compound with the molecular formula C10 H9 Br N2 O and a molecular weight of 253.094 . It is categorized under halides .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-3-methylbenzoyl)imidazole” consists of a five-membered ring containing two nitrogen atoms, a bromine atom, a methyl group, and a benzoyl group . The exact structure and bond formation need further investigation.Scientific Research Applications
Fuel Cell Electrolytes : Imidazole derivatives, including those related to 1-(2-Bromo-3-methylbenzoyl)imidazole, have been used in fuel cell technologies. For instance, imidazole and 1-methyl imidazole additives in polybenzimidazole membranes equilibrated with phosphoric acid show high-temperature proton-conducting properties, beneficial for fuel cells (Schechter & Savinell, 2002).
Homogeneous Catalysis : Imidazole-based compounds have been utilized in homogeneous catalysis. The reaction of 1-mesityl imidazole with bromo-oxazoline and subsequent conversion to a silver N-heterocyclic carbene complex showed effectiveness in Heck and Suzuki C−C coupling reactions, a critical process in organic synthesis (César et al., 2002).
Pharmaceutical Synthesis : Imidazole derivatives have been investigated for their potential in pharmaceutical synthesis. For example, compounds with imidazole structures have been explored as thromboxane synthetase inhibitors and antihypertensive agents (Wright et al., 1986).
Material Science : Imidazole derivatives are used in material science, for instance, in the synthesis of new structures of imidazole salts which may have applications in drug development and other fields (Mallah, 2020).
Bioactivity Studies : Studies on the bioactivity of imidazole derivatives, such as evaluating their antibacterial, antifungal, and insecticidal properties, are prevalent. This includes research on 1-tolyl-3-aryl-4-methylimidazole-2-thiones (Saeed & Batool, 2007).
Ferroelectric Materials : Imidazole units in benzimidazoles have shown promise in ferroelectric and antiferroelectric applications due to their stable chemical nature and electric polarity bistability (Horiuchi et al., 2012).
CO2 Capture : Certain imidazole derivatives have been developed for CO2 capture, demonstrating reversible sequestration of CO2 as a carbamate salt. This offers a potential solution for environmental concerns related to CO2 emissions (Bates et al., 2002).
Safety and Hazards
Future Directions
Imidazoles are key components in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance . Future research could focus on the synthesis, functionalization, and application of “1-(2-Bromo-3-methylbenzoyl)imidazole”.
properties
IUPAC Name |
(2-bromo-3-methylphenyl)-imidazol-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-3-2-4-9(10(8)12)11(15)14-6-5-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYGFUZVIZAGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-methylbenzoyl)imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)



![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)
![1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407591.png)



![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1407596.png)



